molecular formula C9H9BrN2 B179858 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine CAS No. 145934-65-2

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B179858
CAS No.: 145934-65-2
M. Wt: 225.08 g/mol
InChI Key: BWVALHHPIDZABX-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination of 2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of brominating agents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-B]pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other pharmacologically active molecules.

    Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.

    Material Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-B]pyridine
  • 5-Bromo-7-azaindole
  • 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Uniqueness

5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of two methyl groups at the 2 and 3 positions of the pyrrole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The methyl groups can affect the compound’s electronic properties and its ability to interact with molecular targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-6(2)12-9-8(5)3-7(10)4-11-9/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVALHHPIDZABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 5-bromo-2,3-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (B-6-3) (0.9 g, 2.5 mmol) in THF (30 mL) and MeOH (30 mL) was added aq. NaOH (20%, 19 mL) at room temperature. The mixture was heated to reflux overnight. TLC (Petroleum ether: EtOAc=5:1) showed the reaction was complete. After the solvent was removed under reduced pressure, water (20 mL) and CH2Cl2 (20 mL) were added into the mixture. The organic layer was separated, dried over anhydrous Na2SO4. The mixture was concentrated to give crude mixture which was purified via prep. HPLC to afford 5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (B-6-4) (0.4 g, 72.4%) as a white solid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Butanone (715 μl) was added to a solution of 5-bromo-2-hydrazinopyridine (1000 mg) in ethanol (10 ml), and the mixture was heated under reflux for 2 hours. The reaction solution was concentrated under reduced pressure. Diethylene glycol (10 ml) was added and the mixture was heated under reflux for 23 hours. The reaction solution was concentrated under reduced pressure and separated by adding dichloromethane and distilled water. The resulting organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developed with methanol-chloroform) to give the title compound (104 mg).
Quantity
715 μL
Type
reactant
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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